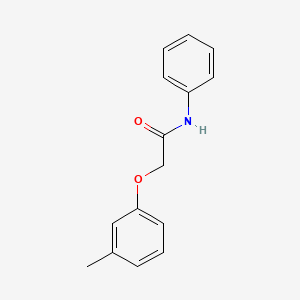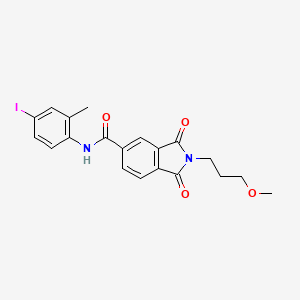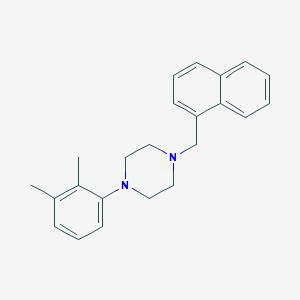![molecular formula C17H15NO5 B12460907 3-{[4-(Acetyloxy)phenyl]carbamoyl}phenyl acetate](/img/structure/B12460907.png)
3-{[4-(Acetyloxy)phenyl]carbamoyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group attached to a benzamido phenyl acetate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE typically involves the esterification of 4-[3-(hydroxy)benzamido]phenyl acetate with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-[3-(hydroxy)benzamido]phenyl acetate and acetic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 4-[3-(hydroxy)benzamido]phenyl acetate and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Applications De Recherche Scientifique
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can be transferred to other molecules, modifying their activity and function. This compound may also inhibit certain enzymes by binding to their active sites, thereby altering biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in organic synthesis.
Acetylsalicylic acid:
Benzamide derivatives: A class of compounds with various biological activities.
Uniqueness
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of acetyloxy and benzamido groups allows for versatile applications in different scientific fields.
Propriétés
Formule moléculaire |
C17H15NO5 |
|---|---|
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
[4-[(3-acetyloxybenzoyl)amino]phenyl] acetate |
InChI |
InChI=1S/C17H15NO5/c1-11(19)22-15-8-6-14(7-9-15)18-17(21)13-4-3-5-16(10-13)23-12(2)20/h3-10H,1-2H3,(H,18,21) |
Clé InChI |
CYWHOLNVUZGZDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460831.png)


![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460844.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460846.png)

![N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide](/img/structure/B12460860.png)
![4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12460872.png)
![N'-[(3-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B12460873.png)


![1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12460890.png)

![(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12460902.png)
